molecular formula C24H25ClFNO3 B030177 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride CAS No. 200006-08-2

2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride

Cat. No.: B030177
CAS No.: 200006-08-2
M. Wt: 429.9 g/mol
InChI Key: RPDGSZCYSJWQEE-GNAFDRTKSA-N
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Mechanism of Action

Preparation Methods

The synthesis of ALX 5407 hydrochloride involves several steps. The key synthetic route includes the reaction of 4-fluorophenylacetic acid with 4-bromobiphenyl in the presence of a base to form the intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield ALX 5407. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

ALX 5407 hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

ALX 5407 hydrochloride has several scientific research applications:

Comparison with Similar Compounds

ALX 5407 hydrochloride is unique due to its high selectivity and irreversible inhibition of GlyT1. Similar compounds include:

These compounds differ in their selectivity, potency, and pharmacokinetic properties, making ALX 5407 hydrochloride a valuable tool in specific research contexts.

Properties

IUPAC Name

2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGSZCYSJWQEE-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582019
Record name N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200006-08-2
Record name N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200006-08-2
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